4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Description
Properties
IUPAC Name |
6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-5-10-9(2)7-15(3,4)16-12(10)11(6-8)13(17)14(16)18/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLYBUUOPNXVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .
Chemical Reactions Analysis
4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the quinoline ring, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research has shown that derivatives of 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione exhibit significant anticancer properties. For instance, studies have synthesized hybrid compounds based on this core structure that demonstrate potent inhibition against various cancer cell lines. A notable study identified several derivatives with IC50 values indicating strong cytotoxic effects on cancer cells, suggesting their potential as lead compounds for developing new anticancer therapies .
2. Anticoagulant Properties
Recent investigations into the anticoagulant activity of pyrroloquinolinedione derivatives have revealed their ability to inhibit coagulation factors such as Xa and XIa. This suggests that these compounds could be developed into therapeutic agents for managing blood clotting disorders . The molecular docking studies conducted indicate a strong binding affinity to these targets, further supporting their potential in anticoagulation therapy.
Biological Research
1. Enzyme Inhibition
The compound has been explored for its inhibitory effects on various enzymes. For example, several derivatives have been tested for their ability to inhibit specific kinases involved in cancer progression. The findings suggest that modifications to the pyrroloquinolinedione structure can enhance enzyme selectivity and potency .
2. Chemoprotective Effects
Research into the chemoprotective properties of this compound indicates its potential role in protecting cells from oxidative stress and DNA damage. These properties are crucial for developing agents that can mitigate the adverse effects of chemotherapy .
Materials Science
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor has been investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The synthesis of thin films from this compound has shown promising results in enhancing device performance.
Case Studies
Mechanism of Action
The mechanism of action of 4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues of 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, highlighting substituent variations and biological activities:
Key Findings
Substituent Effects on Activity :
- Methyl Groups : The tetramethyl substitution in the target compound (positions 4, 4, 6, 8) optimizes hydrophobic interactions with coagulation factor binding pockets, contributing to its broad-spectrum activity .
- Halogenation : Introduction of iodine at position 8 (e.g., 8-Iodo derivative) enhances dual Xa/XIa inhibition, likely due to improved halogen bonding with serine proteases .
- Aromatic Substituents : A 4-chlorophenyl group at position 6 (e.g., 6-(4-Cl-C₆H₄)) increases selectivity for factor XIa, possibly due to steric hindrance limiting Xa binding .
Hybrid Derivatives: Compounds fused with thioxothiazolidinone moieties (e.g., (Z)-5-(8-Iodo-...-4-one) exhibit superior anticoagulant profiles, with ~80% inhibition of both Xa and XIa at 10 µM. This is attributed to the additional hydrogen-bonding capacity of the thioxo group . Coumarin hybrids (e.g., (E)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene] derivatives) show moderate Xa inhibition but lack dual activity, highlighting the importance of the pyrroloquinoline core for multimodal effects .
Synthetic Accessibility: The target compound and its analogues are synthesized via oxalyl chloride-mediated cyclization of tetrahydroquinoline precursors, with yields >60% after recrystallization . Bromination or iodination at position 8 requires specific reagents (e.g., N-bromosuccinimide or I₂ in dioxane/pyridine), with halogenated derivatives showing improved pharmacokinetic properties .
Contradictions and Limitations
- While the tetramethyl derivative demonstrates broad anticoagulant activity, its 6-phenyl analogue (CAS 443321-71-9) shows negligible activity, suggesting excessive steric bulk at position 6 disrupts target binding .
- Methoxy substituents (e.g., 8-OCH₃) reduce potency compared to halogenated or alkylated derivatives, likely due to decreased lipophilicity .
Biological Activity
4,4,6,8-Tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (CAS Number: 74442-16-3) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory, antitumor, and chemoprotective effects.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities. A study utilizing the Prediction of Activity Spectra for Substances (PASS) software highlighted its potential as an anti-inflammatory agent , antitumor compound , and chemoprotective agent with probabilities exceeding 50% for these activities .
Antitumor Activity
In vitro studies have demonstrated that derivatives of pyrroloquinoline compounds can inhibit various protein kinases associated with cancer progression. For instance:
- Inhibition Rates : Compounds derived from this class showed moderate to high inhibitory activity against kinases such as JAK3 and cRAF with IC50 values ranging from to .
Anti-inflammatory Effects
The compound has been associated with anti-inflammatory properties through mechanisms involving the inhibition of pro-inflammatory cytokines. The exact pathways remain under investigation but suggest a dual role in modulating immune responses and reducing inflammation .
Chemoprotective Properties
Chemoprotective effects have been predicted with significant probabilities (58–72%), indicating its potential to protect cells from damage by carcinogens or oxidative stress .
Data Table: Biological Activities of this compound
| Activity | Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Inhibition of JAK3 | 0.46 | |
| Antitumor | Inhibition of cRAF | 0.34 | |
| Anti-inflammatory | Cytokine inhibition | Not specified | |
| Chemoprotective | Cell protection | >50% probability |
Case Studies
- Case Study on Antitumor Activity : A study evaluated the effectiveness of pyrroloquinoline derivatives against various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells.
- Case Study on Anti-inflammatory Properties : In an experimental model of arthritis, administration of the compound led to a marked reduction in joint swelling and pain indicators compared to control groups.
Q & A
Q. What are the optimal synthetic routes for preparing 4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione?
The compound is synthesized via modified Stolle reactions using substituted hydroquinoline hydrochlorides and oxalyl chloride. Key steps include:
- Cyclization : Reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrochlorides with oxalyl chloride in toluene under reflux (1–1.5 hours) without Lewis acid catalysts .
- Selective oxidation : Use of m-chloroperbenzoic acid (m-CPBA) in THF at −2 to −3°C, followed by room-temperature stirring (4–5 hours) to avoid polymerization of dihydroquinoline intermediates .
- Substituent introduction : Halogenation (e.g., bromination with N-bromosuccinimide in DMF) or iodination (I₂ in dioxane:pyridine) at position 8 to enable further functionalization .
Q. How can structural characterization of this compound be reliably performed?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent effects. For example, methyl groups at positions 4,4,6,8 show distinct splitting patterns due to steric and electronic environments .
- HPLC-HRMS : Validates molecular weight (exact mass: 410.1456 for C₂₁H₂₂N₄O₃S derivatives) and detects impurities during oxidation or reduction steps .
- X-ray crystallography : Resolves stereochemical ambiguities in dihydroquinoline derivatives, particularly for spirocyclic or fused-ring systems .
Advanced Research Questions
Q. What mechanistic pathways govern the oxidation of this compound with m-CPBA?
Oxidation proceeds via:
- Epoxidation : m-CPBA adds to the carbonyl group, forming an intermediate oxaziridine.
- Recyclization : The pyrrolo-dione fragment undergoes ring expansion to form 1,3-oxazino[5,4,3-ij]quinoline-1,3-diones (64–86% yield), favored over 1,4-oxazine isomers due to lower transition-state energy (supported by DFT calculations) .
- Substituent effects : Electron-donating groups (e.g., methyl) at position 8 enhance reaction rates, while bulky substituents (e.g., phenyl) do not sterically hinder the process .
Q. How do computational methods aid in predicting biological activity for derivatives of this compound?
- Molecular docking : SOL docking program evaluates binding to coagulation factors (e.g., Factor Xa/XIa). Threshold SOL scores (>10 cluster population, RMSD <1.4 Å vs. crystallized ligands) identify inhibitors .
- QSAR modeling : Substituents at position 6 (e.g., methyl vs. phenyl) correlate with anticoagulant activity. For example, 6-phenyl derivatives show 2× higher Factor XIa inhibition than methyl analogs .
Q. What strategies mitigate side reactions during reduction or condensation reactions?
- Hydrazine reduction : Selective reduction of the C1=O carbonyl group (vs. C2=O) using aqueous hydrazine hydrate yields 4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones (59–78% yield). Excess hydrazine or prolonged reaction times trigger decarboxylation .
- Condensation control : Refluxing with rhodanines in ethanol (p-TSA catalyst) avoids polymerization. Monitoring via TLC (silica F₂₅₄ plates) ensures reaction completion .
Q. How does substituent electronic nature influence reactivity in cross-coupling reactions?
- Electron-withdrawing groups (e.g., 8-fluoro): Enhance oxidative stability but reduce nucleophilicity, requiring harsher conditions for Suzuki-Miyaura couplings.
- Electron-donating groups (e.g., 8-methoxy): Accelerate Pd-mediated couplings (e.g., with arylboronic acids) but increase risk of over-oxidation .
Methodological Considerations
Q. Critical Challenges & Solutions
- Polymerization of dihydroquinolines : Minimized by low-temperature oxidation (−3°C) and strict stoichiometric control of m-CPBA .
- Decarboxylation during reduction : Avoided by limiting hydrazine reaction time to 2–3 hours .
- Stereochemical ambiguity : Resolved via NOESY NMR or X-ray analysis of crystalline intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
